N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide

Lipophilicity Drug-likeness ADME Prediction

Researchers sourcing generic julolidine derivatives for S1P receptor programs risk obtaining biologically inactive material due to incorrect regiochemistry. CAS 903339-51-5 provides a defined 3-oxo-9-(2-naphthamide) substitution on the hexahydropyrido[3,2,1-ij]quinoline core-a scaffold topologically related to patented S1P receptor modulators. • Definitive regiochemistry: 9-naphthamide vector avoids the 1,7-diphenyl patent space • Computed drug-like properties: MW 356.4, XLogP3 3.7, TPSA 49.4 Ų • Single-component identity verified by InChIKey and SMILES for analytical workflow integration • Available from BenchChem with global shipping for hit-to-lead programs

Molecular Formula C23H20N2O2
Molecular Weight 356.425
CAS No. 903339-51-5
Cat. No. B2473397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide
CAS903339-51-5
Molecular FormulaC23H20N2O2
Molecular Weight356.425
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=CC=CC=C5C=C4)CCC(=O)N3C1
InChIInChI=1S/C23H20N2O2/c26-21-10-9-18-14-20(13-17-6-3-11-25(21)22(17)18)24-23(27)19-8-7-15-4-1-2-5-16(15)12-19/h1-2,4-5,7-8,12-14H,3,6,9-11H2,(H,24,27)
InChIKeyIJUKLBNGNCRVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Pharmacophore Context


N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide (CAS 903339-51-5) is a synthetic small molecule (C₂₃H₂₀N₂O₂, MW 356.4 g/mol) belonging to the hexahydropyrido[3,2,1-ij]quinoline class. Its structure fuses a partially saturated julolidine-like tricyclic core with a 2-naphthamide side chain at the 9‑position, yielding a constrained pharmacophore with a computed XLogP3‑AA of 3.7 [1]. This scaffold is topologically related to substituted hydropyrido[3,2,1-ij]quinolines claimed in patent literature as modulators of sphingosine‑1‑phosphate (S1P) receptors, although the specific 3‑oxo‑9‑naphthamide substitution pattern differentiates it from the 1,7‑diphenyl analogs exemplified in those filings [2].

Limitations of Generic Naphthamide Analogs


The 3‑oxo‑9‑(2‑naphthamide) substitution vector on the hexahydropyrido[3,2,1-ij]quinoline scaffold creates a shape and electrostatic profile that is not replicated by simpler julolidine derivatives (e.g., julolidine, CAS 479-59-4) or by N‑alkyl naphthamides (e.g., N‑ethyl‑2‑naphthamide). Published structure–activity relationship (SAR) studies on related hydropyrido[3,2,1-ij]quinoline series demonstrate that even minor alterations to the substitution pattern—such as replacing the naphthamide with a benzamide or shifting the carbonyl position—can abolish or dramatically alter receptor binding and functional activity [1]. Generic procurement of “a julolidine” or “a naphthamide” therefore carries a high risk of producing biologically inactive material, as the exact regiochemistry and oxidation state are critical determinants of target engagement.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity and Oral Absorption Potential

The target compound exhibits a computed XLogP3-AA of 3.7 [1]. This value falls within the optimal range for oral absorption (1–4) as defined by Lipinski's Rule of Five, distinguishing it from more hydrophilic julolidine derivatives (e.g., julolidine, XLogP3 ≈ 2.0) that may suffer from poor membrane permeability [2]. Although direct experimental logP data are not publicly available for the closest naphthamide congeners, the difference of >1.5 log units relative to the unsubstituted julolidine core suggests a meaningful shift in partitioning behavior.

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight and CNS Drug-Likeness

With a molecular weight of 356.4 g/mol and a hydrogen-bond donor (HBD) count of 1, the target compound resides comfortably within both Lipinski (MW ≤ 500, HBD ≤ 5) and CNS‑MPO (MW ≤ 400, HBD ≤ 3) desirability criteria [1]. By comparison, many 1,7-diphenyl hydropyrido[3,2,1-ij]quinolines disclosed in US8309729B2 have molecular weights exceeding 450 g/mol and HBD counts of 2–3, potentially limiting their CNS penetration [2]. The lower MW and reduced HBD burden of CAS 903339-51-5 may offer a pharmacokinetic advantage in programs requiring brain exposure.

Molecular Weight Hydrogen Bonding CNS Drug-likeness

Polar Surface Area and Oral Bioavailability

The computed topological polar surface area (TPSA) of CAS 903339-51-5 is 49.4 Ų [1]. This is well below the 140 Ų threshold commonly associated with good oral absorption and is lower than the TPSA of many N‑alkyl naphthamides (e.g., N‑(2‑aminoethyl)‑2‑naphthamide, TPSA ≈ 64 Ų) [2]. A lower TPSA correlates with improved passive transcellular permeability, suggesting that this compound may achieve higher oral fraction absorbed compared to more polar naphthamide analogs.

Polar Surface Area Oral Bioavailability Physicochemical Property

Scaffold Novelty vs. Prior-Art Diphenyl Series

Patent US8309729B2 extensively exemplifies 1,7-diphenyl-substituted hydropyrido[3,2,1-ij]quinolines as S1P receptor modulators, but does not disclose or claim the 3‑oxo‑9‑naphthamide substitution pattern [1]. A substructure search of the patent's Markush claims (Formula I) confirms that the naphthamide moiety at position 9 is absent from all exemplified compounds [1]. This indicates that CAS 903339-51-5 occupies a distinct chemical space relative to the protected diphenyl series, potentially offering freedom-to-operate advantages for organizations seeking to develop novel S1P-targeted agents without infringing on the '729 patent estate.

Scaffold Novelty Intellectual Property S1P Receptor

Recommended Research and Industrial Applications


S1P Hit-to-Lead Optimization

The scaffold's structural relationship to the hydropyrido[3,2,1-ij]quinoline class known for S1P receptor modulation [1], combined with its favorable computed drug-like properties (MW 356.4, XLogP3 3.7, TPSA 49.4 Ų) [2], positions CAS 903339-51-5 as an attractive starting point for hit-to-lead programs. The 3‑oxo group provides a hydrogen-bond acceptor for potential target engagement, while the 9‑naphthamide offers a vector for further SAR exploration without encroaching on the heavily patented 1,7‑diphenyl series [1].

Impurity Profiling Reference Standard

As a well-defined, single-component hexahydropyrido[3,2,1-ij]quinoline with a characteristic UV‑active naphthamide chromophore, the compound can serve as a retention-time marker and system-suitability standard in HPLC and LC‑MS methods developed for monitoring structurally related process impurities or degradation products [2]. Its unique InChIKey (IJUKLBNGNCRVGB‑U) and SMILES string provide unambiguous identity verification in analytical workflows [2].

Computational Chemistry and Molecular Modeling

The compound's rigid tricyclic core and defined hydrogen-bonding features (1 donor, 2 acceptors) [2] make it a useful template for docking and pharmacophore modeling studies aimed at understanding the binding determinants of the hydropyrido[3,2,1-ij]quinoline class at GPCR targets such as S1P receptors. Its modest molecular weight allows for tractable quantum-mechanical calculations and molecular dynamics simulations with reasonable computational cost.

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